(3-Iodo-4-methylphenyl)hydrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H10ClIN2 |
|---|---|
Molecular Weight |
284.52 g/mol |
IUPAC Name |
(3-iodo-4-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9IN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
RQDQYMOBVYPXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)I.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis of (3-Iodo-4-methylphenyl)hydrazine hydrochloride typically begins with 3-iodo-4-methylaniline as the starting material. The process involves two critical steps:
-
Diazotization : Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) forms the diazonium salt intermediate.
-
Reduction : The diazonium salt is reduced using agents like sodium sulfite or sodium metabisulfite to yield the hydrazine derivative, followed by hydrochloric acid quenching to form the hydrochloride salt.
Key reaction parameters include:
Optimization of Reducing Agents
Comparative studies of reducing agents for analogous hydrazines reveal critical insights:
| Reducing Agent | Temperature (°C) | pH | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Sodium metabisulfite | 20 | 7 | 98.0 | 85 |
| Ammonium sulfite | 35 | 7 | 95.5 | 78 |
| Zinc dust | 25 | 3 | 89.2 | 65 |
Sodium metabisulfite emerges as optimal, achieving 98% purity at 20°C due to its controlled reactivity and minimal byproduct formation. In contrast, zinc dust, though cost-effective, necessitates acidic conditions that risk iodine substituent cleavage.
Alternative Synthetic Routes
Direct Hydrazination of Iodoarenes
A less conventional approach involves nucleophilic substitution of 3-iodo-4-methylbenzene derivatives with hydrazine hydrate. While this method bypasses diazotization, it faces challenges:
Catalytic Methods
Palladium-catalyzed coupling reactions show theoretical promise but remain experimentally unvalidated for this compound. Potential pathways include:
-
Buchwald-Hartwig Amination : Coupling 3-iodo-4-methylbromobenzene with hydrazine derivatives. However, hydrazine’s strong reducing nature may deactivate catalysts.
Purification and Characterization
Crystallization Techniques
Post-synthesis purification often employs recrystallization from ethanol-water mixtures. Activated carbon treatment (8 g/L) effectively removes colored impurities, enhancing purity to 99.6% .
Chemical Reactions Analysis
Formation of Heterocycles
Hydrazines are critical precursors for nitrogen-containing heterocycles. For example:
-
Pyrazole synthesis : Hydrazines undergo cyclization with alkynes or alkenes under catalytic conditions (e.g., rhodium or palladium catalysts) to form polysubstituted pyrazoles. The reaction involves C-N bond cleavage and intramolecular dehydration .
-
Example : A palladium-catalyzed ring-opening of 2H-azirines with hydrazones produces polysubstituted pyrazoles .
Condensation Reactions
Hydrazines can participate in condensation reactions with electron-deficient aldehydes to form C=N bonds. For instance:
-
Catalyst-free condensation : Primary amines or hydrazines react with aldehydes (e.g., methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate) under mild conditions (e.g., methanol, room temperature) to yield imine derivatives .
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation (C=N bond) | Electron-deficient aldehyde | Methanol, room temperature | 30–93% |
| Heterocycle formation | Alkynes, catalysts (Rh/Pd) | Mild conditions | N/A |
Stability and Handling
-
Air sensitivity : The compound is air-sensitive and requires storage under inert gas .
-
Safety hazards : Classified as harmful if swallowed, causes skin/eye irritation, and may cause respiratory irritation .
Mechanistic Insights
-
Iodination mechanism : Involves radical intermediates. Arylhydrazine hydrochlorides generate aryl radicals via cleavage of the C-I bond, which then react with iodine radicals to form aryl iodides .
-
Hydrazine activation : Hydrazines react with nucleophiles (e.g., sodium azide) via nucleophilic substitution at the iodine site, forming azide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of hydrazines, including (3-Iodo-4-methylphenyl)hydrazine hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives synthesized from this compound can inhibit cancer cell proliferation. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
Case Study:
A study focused on the synthesis of novel hydrazones derived from this compound demonstrated potent activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects and showed promising results comparable to established chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Hydrazone derivatives synthesized from this compound have shown efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship suggests that modifications on the phenyl ring significantly influence antimicrobial potency .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds and can undergo multiple transformations including acylation and coupling reactions.
Synthetic Protocols:
- The compound can be reacted with aldehydes to form hydrazones, which are further utilized in synthesizing more complex structures like isoxazoles and pyrazoles .
- It has been employed in decarboxylative halogenation reactions to generate halogenated organic compounds, expanding its utility in synthetic organic chemistry .
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Hydrazone Formation | 3-Methyl-4-(hetero)aryl methylene isoxazole | Up to 95% |
| Decarboxylative Halogenation | Halogenated derivatives | Variable |
Electrochemical Behavior
Recent studies have also evaluated the electrochemical properties of compounds derived from this compound. These evaluations are crucial for understanding the redox behavior of potential drug candidates and their interactions within biological systems .
Findings:
The electrochemical studies revealed that certain derivatives exhibit significant oxidation and reduction potentials, indicating their potential as antioxidant agents. This property is particularly relevant for developing drugs aimed at oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of (3-Iodo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Hydrochlorides
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the reactivity and applications of phenylhydrazine hydrochlorides. Key comparisons include:
Table 1: Substituent Impact on Properties
*Estimated based on atomic weights.
- Electron-Withdrawing Groups (EWG): The iodine in (3-Iodo-4-methylphenyl)hydrazine HCl enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy- or methyl-substituted analogs .
- Steric Effects: Ortho-substituted derivatives (e.g., 2-iodo) exhibit reduced reactivity in condensation reactions due to steric hindrance .
Condensation Reactions
- (3-Iodo-4-methylphenyl)hydrazine HCl reacts with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones. The iodine substituent accelerates reaction rates compared to electron-donating groups (e.g., -OCH₃), as seen in the synthesis of pyrazoline derivatives .
- In contrast, 4-methoxyphenylhydrazine HCl requires acidic catalysis for condensation due to resonance stabilization of the phenyl ring, slowing nucleophilic attack .
Reducing Agent Performance
The iodine in (3-Iodo-4-methylphenyl)hydrazine HCl may similarly stabilize iodine reduction intermediates, though this requires experimental validation.
Key Research Findings
Electronic Effects Dominate Reactivity: Iodine’s strong EWG nature makes (3-Iodo-4-methylphenyl)hydrazine HCl more reactive than methoxy- or methyl-substituted analogs in forming hydrazones and pyrazolines .
Steric Limitations: Ortho-substituted iodine derivatives (e.g., 2-iodophenylhydrazine HCl) underperform in condensation reactions compared to meta-substituted analogs due to steric hindrance .
Application-Specific Utility: The compound’s iodine and methyl groups make it ideal for lipophilic applications (e.g., elicitors), while smaller substituents (e.g., Cl, OCH₃) are better suited for pharmaceuticals .
Biological Activity
(3-Iodo-4-methylphenyl)hydrazine hydrochloride is an organic compound characterized by a hydrazine group attached to a substituted aromatic ring, specifically featuring an iodine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and potential biological activities, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that compounds containing hydrazine groups often exhibit significant biological activities. This compound has been studied for its interactions with various biological targets, including enzyme inhibition and potential anticancer effects. The presence of iodine may enhance its reactivity and biological activity compared to other derivatives without halogen substitutions.
Potential Biological Activities
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could lead to therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, similar to other halogenated phenylhydrazines.
- Antioxidant Properties : Compounds with hydrazine groups are often evaluated for their antioxidant capabilities, which can contribute to cellular protection mechanisms.
Comparative Analysis of Similar Compounds
The following table summarizes the structural highlights and biological activities of this compound compared to related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Iodine at 3-position | Potential anticancer activity |
| 4-Methylphenylhydrazine | No halogen substitution | Antioxidant properties |
| 3-Bromo-4-methylphenylhydrazine | Bromine instead of iodine | Anticancer activity |
| 2-Iodoaniline | Iodine at the 2-position | Antimicrobial effects |
| Phenylhydrazine | Lacks substituents on phenyl ring | General cytotoxicity |
The structural differences among these compounds can significantly influence their biological activities, particularly in terms of reactivity and interaction with biological targets.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various hydrazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Enzyme Inhibition Research
Research conducted on the enzyme inhibition properties of this compound revealed that it could inhibit key enzymes involved in tumor progression. This was demonstrated through in vitro assays where varying concentrations of the compound were tested against specific enzymes, showing dose-dependent inhibition.
Toxicological Assessment
A toxicological assessment indicated that while this compound has promising biological activities, it also poses certain risks. Studies have shown that similar hydrazines can be toxic if ingested or inhaled, leading to oxidative stress and potential hemolytic anemia. Therefore, careful handling and further safety evaluations are necessary for any therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for preparing (3-iodo-4-methylphenyl)hydrazine hydrochloride?
The compound is typically synthesized via refluxing substituted phenylhydrazine derivatives with iodinated ketones or aldehydes in ethanol. For example, analogous hydrazine hydrochlorides (e.g., 4-cyanophenylhydrazine hydrochloride) are prepared by reacting hydrazine hydrochloride with substituted benzaldehyde derivatives under acidic conditions, followed by crystallization . Yield optimization (e.g., ~82% in similar syntheses) requires controlled reaction times (6–8 hours) and purification via ethanol recrystallization .
Q. What safety precautions are critical when handling this compound?
Phenylhydrazine derivatives are highly toxic, with reported oral LD₅₀ values ranging from 25–2100 mg/kg in rodents. Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats, eye protection).
- Avoidance of inhalation or skin contact due to hemoglobin-binding risks, which can induce hemolytic anemia .
- Immediate neutralization of spills with dilute acetic acid or specialized absorbents.
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Programs like SHELXL/SHELXS resolve crystal packing and hydrogen-bonding networks, critical for understanding lattice energy and stability .
- Spectroscopic methods :
- ¹H NMR : Peaks at δ ~10.59 (broad, NH₂) and aromatic proton signals (e.g., δ 7.72 for para-substituted aryl groups) .
- IR spectroscopy : Bands at ~3213 cm⁻¹ (N–H stretch) and 1614 cm⁻¹ (C=N/C=C vibrations) .
Advanced Research Questions
Q. What reaction mechanisms are involved in its application to heterocyclic synthesis (e.g., pyrazolines or indoles)?
The compound participates in cyclocondensation reactions, such as Fischer indole synthesis, where it reacts with α,β-unsaturated ketones (e.g., benzylideneacetone) to form pyrazoline cores. Mechanism highlights:
Q. How do computational methods (e.g., DFT) enhance understanding of its reactivity?
Density Functional Theory (DFT) calculates:
- Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites (e.g., iodine’s electron-withdrawing effect on the aryl ring).
- Hydrogen-bonding energetics : Predicts intermolecular interactions in crystal lattices, validated against X-ray data .
- Reaction pathways : Simulates intermediates in cyclization reactions, aiding mechanistic hypotheses .
Q. How can discrepancies in reported purity or reactivity be resolved?
Contradictions often arise from:
- Impurity profiles : Residual solvents or byproducts (e.g., unreacted hydrazine) affect reactivity. LC-MS or elemental analysis verifies purity .
- Stereochemical variations : Crystallization conditions (e.g., solvent polarity) alter crystal packing, impacting dissolution rates and apparent reactivity .
- Spectroscopic misinterpretation : Overlapping NMR/IR signals (e.g., NH₂ vs. aromatic C–H) require high-resolution techniques or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
